Cas no 85012-73-3 (1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde)

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde structure
85012-73-3 structure
Nombre del producto:1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
Número CAS:85012-73-3
MF:C5H5N3O3
Megavatios:155.111500501633
MDL:MFCD18432538
CID:707655
PubChem ID:13043008

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 1-methyl-4-nitro-1H-Imidazole-5-carboxaldehyde
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde,1-methyl-4-nitro-(9CI)
    • 3-methyl-5-nitroimidazole-4-carbaldehyde
    • 3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
    • 1-Methyl-4-nitro-1H-imidazole-5-carboxaldehyde (ACI)
    • 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
    • 1-Methyl-4-nitroimidazole-5-carbaldehyde
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro-
    • 1H-Imidazole-5-carboxaldehyde, 1-methyl-4-nitro- (9CI)
    • SB39016
    • 85012-73-3
    • MFCD18432538
    • SCHEMBL4575394
    • DTXSID90516120
    • CS-0083010
    • MDL: MFCD18432538
    • Renchi: 1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3
    • Clave inchi: VWTGGHMOJLORHA-UHFFFAOYSA-N
    • Sonrisas: O=CC1N(C)C=NC=1[N+](=O)[O-]

Atributos calculados

  • Calidad precisa: 155.03309103g/mol
  • Masa isotópica única: 155.03309103g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 178
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -0.9
  • Superficie del Polo topológico: 80.7Ų

Propiedades experimentales

  • Denso: 1.5±0.1 g/cm3
  • Punto de ebullición: 423.0±30.0 °C at 760 mmHg
  • Punto de inflamación: 209.6±24.6 °C
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Información de Seguridad

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1153650-500mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 97%
500mg
¥7818.00 2024-07-28
eNovation Chemicals LLC
D268100-5g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
5g
$1980 2024-08-03
TRC
M341208-100mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3
100mg
$ 275.00 2022-06-03
eNovation Chemicals LLC
Y1009263-100mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
100mg
$285 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1153650-100mg
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 97%
100mg
¥3033.00 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-250mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
250mg
1908.1CNY 2021-05-07
Chemenu
CM186846-1g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1009263-500mg
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 95%
500mg
$665 2024-07-28
A2B Chem LLC
AB47684-1g
1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
85012-73-3 98%
1g
$408.00 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
40R0116-5g
3-Methyl-5-nitro-3H-imidazole-4-carbaldehyde
85012-73-3 97%
5g
¥34958.27 2025-01-21

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referencia
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform
1.2 Reagents: Sulfuric acid ,  Nitric acid
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Water Solvents: Isopropanol
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referencia
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
1.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
2.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referencia
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform ;  25 °C; 1 h, reflux
2.2 Reagents: Sulfuric acid ,  Nitric acid ;  -10 °C; -10 °C → rt; 2 h, 100 °C
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Solvents: Isopropanol ,  Water ;  24 h, reflux
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referencia
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, reflux
Referencia
Synthesis and calcium channel antagonist activity of 1,4-dihydropyridine derivatives containing 4-nitroimidazolyl substituents
Shafiee, Abbas; et al, Arzneimittel-Forschung, 2002, 52(7), 537-542

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Nickel Solvents: Ethanol
2.1 Reagents: Thionyl chloride Solvents: Chloroform
2.2 Reagents: Sulfuric acid ,  Nitric acid
2.3 Reagents: Sodium hydroxide Solvents: Water
2.4 Reagents: Water Solvents: Isopropanol
3.1 Reagents: Manganese oxide (MnO2) Solvents: Chloroform
Referencia
Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position
Shafiee, Abbas; et al, Archiv der Pharmazie (Weinheim, 2002, 335(2-3), 69-76

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Raw materials

1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85012-73-3)1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde
A1042720
Pureza:99%
Cantidad:1g
Precio ($):1082.0